molecular formula C19H23N3O7S B2503631 N-(3,5-dimethoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251681-79-4

N-(3,5-dimethoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2503631
CAS RN: 1251681-79-4
M. Wt: 437.47
InChI Key: JVMGUFPDVZLQRL-UHFFFAOYSA-N
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Description

The compound “N-(3,5-dimethoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide” is a complex organic molecule. It contains a morpholinosulfonyl group, a pyridinone group, and a dimethoxyphenyl group. These groups are common in many pharmaceuticals and could suggest potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The presence of the morpholinosulfonyl and pyridinone groups could introduce interesting electronic and steric effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

Antifungal Agents

The derivatives of N-(3,5-dimethoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide have been identified as potent antifungal agents, especially against Candida species. These compounds maintain their antifungal activity in vitro against a range of fungi, including molds and dermatophytes. Notably, their plasmatic stability was significantly enhanced by structural modifications, which also preserved their antifungal properties. These derivatives have also demonstrated efficacy in vivo, specifically in a murine model of systemic Candida albicans infection, significantly reducing fungal load in kidneys (Bardiot et al., 2015).

Enzyme Inhibition

N-aryl/aralkyl substituted derivatives of this compound have been synthesized and evaluated for their inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds exhibited promising activity against these enzymes, indicating potential medicinal applications (Khalid et al., 2014).

Chemical Synthesis and Cyclization

These compounds have been utilized in chemical synthesis, demonstrating a high yielding cyclization process. This method provides an efficient route for synthesizing complex molecular structures, which can be further reduced to yield target molecules with potential biological activity (King, 2007).

Reaction with Formamide or Acetamide

The reaction of α-acyl-α-(m-chlorophenyl) acetonitrile with formamide or acetamide leads to the formation of various compounds, showcasing the versatility of these molecules in chemical reactions. These reactions result in the creation of structures that might have diverse biological or chemical applications (Hirota et al., 1978).

Mechanism of Action

The mechanism of action of a compound generally refers to its biological activity. Without specific data or context (such as the compound’s use as a drug), it’s challenging to predict the mechanism of action .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the synthesis, reactivity, and potential applications of this compound. This could include exploring its potential biological activity, given the presence of groups common in pharmaceuticals .

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O7S/c1-27-15-10-14(11-16(12-15)28-2)20-18(23)13-21-5-3-4-17(19(21)24)30(25,26)22-6-8-29-9-7-22/h3-5,10-12H,6-9,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMGUFPDVZLQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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